B1192888 INCB059872

INCB059872

Numéro de catalogue: B1192888
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

INCB059872, also known as INCB59872, is a potent, selective, and orally active lysine-specific demethylase 1 inhibitor. this compound binds to and inhibits LSD1, a demethylase that suppresses the expression of target genes by converting the di- and mono-methylated forms of lysine at position 4 of histone H3 (H3K4) to mono- and unmethylated H3K4, respectively, through amine oxidation. LSD1 inhibition enhances H3K4 methylation and increases the expression of tumor-suppressor genes. In addition, LSD1 demethylates mono- or di-methylated H3K9 which increases gene expression of tumor promoting genes;  inhibition of LSD1 promotes H3K9 methylation and decreases transcription of these genes.

Applications De Recherche Scientifique

Clinical Trials

INCB059872 has been evaluated in several clinical trials aimed at assessing its safety, tolerability, and efficacy across different types of cancers:

  • Acute Myeloid Leukemia (AML)
    • Study Design : An open-label, dose-escalation study to determine the maximum tolerated dose and pharmacodynamic effects.
    • Findings : Preliminary results indicate that this compound can induce differentiation in AML cells, reducing the population of leukemia stem cells .
  • Prostate Cancer
    • Study Design : Examination of this compound's effects on prostate cancer stem-like cells.
    • Findings : The inhibitor significantly suppressed the growth of tumor-initiating stem-like cells and inhibited colony formation in various prostate cancer cell lines .
  • Combination Therapies
    • Venetoclax Combination : Studies have shown that combining this compound with venetoclax enhances therapeutic efficacy against both sensitive and resistant AML cell lines. This combination therapy appears to alter apoptotic pathways favorably .
  • Ewing Sarcoma and Other Malignancies
    • Ongoing trials are assessing this compound's effectiveness in Ewing sarcoma and other advanced malignancies .

Case Study 1: AML Patient Response

A patient with AML treated with this compound alongside azacitidine exhibited a significant clinical response. Single-cell RNA sequencing revealed that treatment led to a shift in gene expression associated with GFI1/GFI1B regulation, indicating potential pathways for therapeutic action .

Case Study 2: Prostate Cancer Stem Cells

In preclinical models using prostate cancer stem-like cells from genetically engineered mice, this compound markedly reduced self-renewal capabilities and tumorigenic potential. This suggests that targeting LSD1 may be an effective strategy for eradicating resistant cancer cell populations .

Data Tables

Application Area Clinical Trial Phase Key Findings References
Acute Myeloid LeukemiaPhase I/IIInduces differentiation; reduces leukemia stem cells
Prostate CancerPhase I/IISuppresses growth of stem-like cells; inhibits colony formation
Combination Therapy (with Venetoclax)PreclinicalEnhanced efficacy against resistant AML lines
Ewing SarcomaOngoingEvaluating safety and anti-tumor activity

Propriétés

Nom IUPAC

unknown

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

INCB059872;  INCB-059872;  INCB 059872;  INCB59872;  INCB-59872;  INCB 59872; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.